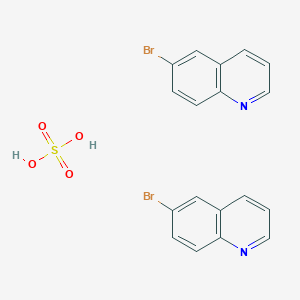

Bis(6-Bromoquinoline)sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromoquinoline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H6BrN.H2O4S/c2*10-8-3-4-9-7(6-8)2-1-5-11-9;1-5(2,3)4/h2*1-6H;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKDZNQCLIGYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)N=C1.C1=CC2=C(C=CC(=C2)Br)N=C1.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Br2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674640 | |

| Record name | Sulfuric acid--6-bromoquinoline (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-78-5 | |

| Record name | Sulfuric acid--6-bromoquinoline (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Bis(6-Bromoquinoline)sulfate

An In-Depth Technical Guide to the Physicochemical Properties of Bis(6-Bromoquinoline)sulfate

Introduction

This compound is a chemical compound distinguished by its structure, which features two 6-bromoquinoline moieties linked via a sulfate group.[1] This arrangement, formed through a classic acid-base reaction where the Lewis base nitrogen of the quinoline ring is protonated by sulfuric acid, results in a salt with distinct physicochemical properties compared to its parent heterocycle, 6-bromoquinoline.[1] The presence of the sulfate counter-ion generally enhances aqueous solubility and modifies the crystalline structure, making it a compound of interest for various applications, from a versatile intermediate in organic synthesis to a reagent in biochemical assays.[1]

Derivatives of 6-bromoquinoline have garnered significant attention in medicinal chemistry for their potential as antimicrobial and anticancer agents, with some inhibiting critical cellular pathways like the PI3K/Akt/mTOR signaling cascade.[1][2] Understanding the core physicochemical properties of this compound is therefore paramount for researchers in drug discovery and development, as these characteristics govern its reactivity, formulation, handling, and analytical characterization.

This technical guide provides a comprehensive examination of the synthesis, purification, and detailed analytical protocols for this compound, offering field-proven insights and methodologies for its effective application in a research setting.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the foundation of all subsequent chemical and biological investigations.

Compound Identification

The fundamental identifiers for this compound are summarized below, providing a clear reference for procurement, registration, and literature searches.

| Property | Value | Source(s) |

| CAS Number | 1072944-78-5 | [1][3] |

| Molecular Formula | C₁₈H₁₄Br₂N₂O₄S | [1] |

| Molecular Weight | 514.2 g/mol | [1] |

| IUPAC Name | 6-bromoquinoline;sulfuric acid | [1] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)Br)N=C1.C1=CC2=C(C=CC(=C2)Br)N=C1.OS(=O)(=O)O | [1] |

| InChI Key | FKKDZNQCLIGYAM-UHFFFAOYSA-N | [1] |

Molecular Structure and Rationale

The structure of this compound is that of a salt. It consists of two protonated 6-bromoquinoline cations (quinolinium ions) and one sulfate dianion. The protonation occurs at the nitrogen atom of the quinoline ring, which possesses a lone pair of electrons and acts as a Lewis base.[1] This interaction is crucial as it significantly alters the molecule's properties from the parent 6-bromoquinoline, most notably by increasing its polarity and potential for hydrogen bonding, thereby enhancing its solubility in polar solvents.[1]

Caption: Structure of this compound.

Section 2: Synthesis and Purification

The preparation of high-purity this compound is a critical prerequisite for its use in sensitive applications. The process involves the synthesis of the 6-bromoquinoline precursor followed by salt formation and purification.

Synthesis Pathway

The most common route involves a two-stage process: the synthesis of 6-bromoquinoline, often via the Skraup reaction, followed by its reaction with sulfuric acid.[1][4][5]

-

Stage 1: Synthesis of 6-Bromoquinoline: The Skraup reaction is a classic method for quinoline synthesis, involving the reaction of an aniline (in this case, p-bromoaniline) with glycerol, an acid catalyst (sulfuric acid), and an oxidizing agent.[4][5] The sulfuric acid serves to dehydrate the glycerol into acrolein, which then reacts with the aniline through a series of steps including Michael addition, cyclization, and oxidation to form the quinoline ring.[5]

-

Stage 2: Salt Formation: Two equivalents of the synthesized 6-bromoquinoline are reacted with one equivalent of sulfuric acid.[1] This is an exothermic acid-base reaction where the quinoline nitrogen is protonated, leading to the formation of the sulfate salt.

Caption: General workflow for synthesis and purification.

Purification Protocol: Recrystallization

Recrystallization is the preferred method for purifying the final product, leveraging the compound's good solubility in polar solvents at high temperatures and poor solubility at lower temperatures.[1]

-

Rationale for Solvent Choice: Polar solvents such as ethanol, methanol, or water are effective for this process.[1] Their polarity is well-suited to dissolve the ionic sulfate salt at elevated temperatures. The significant drop in solubility upon cooling allows for efficient recovery of the purified compound as crystals, leaving impurities behind in the solvent.

Step-by-Step Protocol:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

-

Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution, avoiding an excess which would reduce yield.

-

Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The process can be completed by placing the flask in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold solvent (e.g., cold ethanol) to remove any remaining soluble impurities from the crystal surfaces.[1] Using cold solvent is critical to prevent the dissolution of the product.

-

Drying: Dry the purified crystals under vacuum at room temperature to remove residual solvent.

-

Expert Insight: The potential for polymorphism exists, meaning the compound can form different crystal structures depending on the crystallization conditions (solvent, temperature, cooling rate).[1] This can impact physical properties like solubility and melting point. Therefore, maintaining consistent and controlled crystallization conditions is crucial for reproducible results.

Section 3: Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are essential for designing experiments and formulations. While specific experimental data for this compound is limited, the properties of its precursor, 6-bromoquinoline, provide a useful baseline.

| Property | Value / Observation | Comments / Rationale | Source(s) |

| Appearance | Light brown or light yellow solid/liquid (for 6-bromoquinoline) | The sulfate salt is expected to be a crystalline solid. | [4] |

| Melting Point | 19 - 24 °C (for 6-bromoquinoline) | The melting point of the sulfate salt is expected to be significantly higher due to its ionic nature and strong intermolecular forces. | [4][6] |

| Boiling Point | 116 °C at 6 mmHg (for 6-bromoquinoline) | As a salt, this compound will likely decompose at high temperatures rather than boil. | [4][6] |

| Solubility | Good solubility in polar solvents (ethanol, methanol, water). | The ionic sulfate moiety significantly enhances solubility in polar media compared to the parent 6-bromoquinoline. | [1] |

Section 4: Analytical Characterization

A multi-technique approach is required to confirm the identity, purity, and structure of this compound. The protocols described here are adapted from established methods for quinoline derivatives and are directly applicable.[2][4][7]

Caption: Integrated workflow for analytical characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Causality: HPLC is the gold standard for determining the purity of organic compounds. A reversed-phase method (e.g., using a C18 column) is ideal, as it separates compounds based on hydrophobicity. The aromatic quinoline rings provide strong UV absorbance, allowing for sensitive detection.[2]

Step-by-Step Protocol:

-

Instrumentation: Standard HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A small amount of an acid modifier (e.g., 0.1% formic acid) is often added to improve peak shape for nitrogen-containing heterocycles.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[2]

-

Chromatographic Conditions:

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Causality: NMR provides definitive structural information by probing the chemical environment of ¹H and ¹³C nuclei. It can confirm the presence of the 6-bromoquinoline skeleton, verify the protonation state of the nitrogen, and ensure the correct ratio of cation to anion.[4][7]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O, which are capable of dissolving the salt.

-

Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).[7]

-

¹H NMR Acquisition: Acquire the spectrum with standard parameters. The aromatic protons of the quinoline ring are expected to appear in the 7.5-9.0 ppm range. The N-H proton will likely be a broad signal at a higher chemical shift.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Aromatic carbons are expected between 120-150 ppm.[7]

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction). The chemical shifts are referenced to the residual solvent peak. The integration of the ¹H NMR signals should correspond to the number of protons in the structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation

-

Causality: MS is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is the preferred technique for salts as it can gently transfer the pre-formed ions from solution into the gas phase for analysis.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a solvent compatible with ESI, such as methanol or acetonitrile/water.[7]

-

Instrumentation: A mass spectrometer equipped with an ESI source.

-

MS Acquisition: Infuse the sample directly or via an LC system. Acquire the mass spectrum in positive ion mode. The primary ion observed should be the 6-bromoquinolinium cation [C₉H₇BrN]⁺ at m/z ≈ 208/210, showing the characteristic isotopic pattern of a single bromine atom. The sulfate anion is not typically observed in positive mode.

-

Data Analysis: Confirm that the observed m/z and isotopic pattern match the theoretical values for the 6-bromoquinolinium cation.

Section 5: Applications and Biological Context

While this compound is primarily an intermediate, its structural motifs are highly relevant in drug development.[1]

-

Synthetic Intermediate: The bromine atom at the 6-position is a versatile handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of diverse libraries of quinoline derivatives.[8]

-

Biological Activity of Derivatives: Quinoline derivatives are known to possess a wide range of biological activities. Specifically, compounds derived from 6-bromoquinoline have shown promise as antimicrobial and anticancer agents.[1]

-

Mechanism of Action Context: The anticancer activity of some quinoline-based compounds has been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[2] Inhibiting key nodes in this pathway can halt uncontrolled cell growth and induce apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

-

Biochemical Reagent: this compound has been noted for its potential use as a stain for proteins in polyacrylamide gels, offering a tool for protein visualization in proteomics research.[1]

Conclusion

This compound is a compound whose value is defined by its distinct physicochemical properties. The formation of a sulfate salt from the 6-bromoquinoline precursor enhances polarity and solubility, facilitating its use in various synthetic and analytical contexts. Its true significance lies in its role as a key building block, where the quinoline scaffold and reactive bromine handle allow for the development of novel molecules with potential therapeutic applications, particularly in oncology. The methodologies for synthesis, purification, and characterization outlined in this guide provide a robust framework for researchers to reliably produce and validate this compound, enabling its effective use in advancing chemical and pharmaceutical research.

References

- 1. Buy this compound | 1072944-78-5 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.molbase.com [m.molbase.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Formula of Bis(6-Bromoquinoline)sulfate

Abstract

This technical guide provides a comprehensive analysis of Bis(6-Bromoquinoline)sulfate, a notable quinoline derivative with significant potential in medicinal chemistry and organic synthesis. The document elucidates the molecular structure, formula, and physicochemical properties of this compound, grounded in both established data of its precursor, 6-bromoquinoline, and theoretical principles of its salt formation. We delve into detailed synthesis protocols for 6-bromoquinoline and the subsequent formation of the bis-sulfate salt, offering insights into the underlying chemical mechanisms. Furthermore, this guide explores the prospective applications of this compound in drug development, particularly in anticancer and antimicrobial research, by contextualizing its potential within the broader landscape of quinoline derivatives' biological activities. Spectroscopic characterization is addressed through a predictive analysis, providing a foundational dataset for researchers. This whitepaper is intended to be an essential resource for researchers, scientists, and professionals in drug development, offering a blend of established methodologies and predictive insights to facilitate further investigation and application of this compound.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and versatile reactivity make it a cornerstone in the development of a wide array of therapeutic agents and functional materials.[3] The introduction of a bromine substituent at the 6-position of the quinoline core, yielding 6-bromoquinoline, provides a strategic handle for further molecular elaboration through various cross-coupling and substitution reactions. This versatility has established 6-bromoquinoline and its derivatives as key intermediates in the synthesis of compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.[1]

This compound, the subject of this guide, is a salt formed from two protonated 6-bromoquinoline molecules and a sulfate anion. The formation of this salt can enhance the solubility and modify the physicochemical properties of the parent 6-bromoquinoline, which can be advantageous for both synthetic applications and biological studies.[4] This guide aims to provide a detailed technical overview of the molecular structure, formula, synthesis, and potential applications of this compound, serving as a foundational resource for researchers in the field.

Molecular Structure and Formula

This compound is an organic salt with the chemical formula C₁₈H₁₄Br₂N₂O₄S and a molecular weight of approximately 514.19 g/mol .[4] The structure consists of two 6-bromoquinolinium cations and one sulfate anion. The cationic component, 6-bromoquinolinium, is formed by the protonation of the nitrogen atom in the pyridine ring of 6-bromoquinoline by sulfuric acid. This acid-base reaction is a straightforward protonation mechanism where the lone pair of electrons on the nitrogen atom acts as a Lewis base.[4]

The IUPAC name for this compound is 6-bromoquinoline;sulfuric acid, and it is registered under the CAS Number 1072944-78-5.[4]

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 6-Bromoquinoline |

| Molecular Formula | C₁₈H₁₄Br₂N₂O₄S | C₉H₆BrN |

| Molecular Weight | 514.19 g/mol [4] | 208.05 g/mol |

| CAS Number | 1072944-78-5[4] | 5332-25-2 |

| Appearance | Solid (predicted) | Light brown or light yellow liquid/solid[5] |

| Melting Point | Not available | 19 - 24 °C[5] |

| Boiling Point | Not applicable | 116 °C at 6 mmHg[5] |

| Solubility | Enhanced aqueous solubility compared to 6-bromoquinoline (predicted) | Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF[5] |

The structural arrangement of the two 6-bromoquinolinium cations around the central sulfate anion is governed by electrostatic interactions and hydrogen bonding. The protonated nitrogen of each quinolinium moiety can act as a hydrogen bond donor to the oxygen atoms of the sulfate anion.

Figure 1: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound is a two-step process: first, the synthesis of the 6-bromoquinoline precursor, followed by its reaction with sulfuric acid to form the sulfate salt.

Synthesis of 6-Bromoquinoline

A well-established method for the synthesis of 6-bromoquinoline is the Skraup reaction, which involves the reaction of 4-bromoaniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Experimental Protocol: Skraup Synthesis of 6-Bromoquinoline

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Charge Reactants: To the flask, add 4-bromoaniline and a catalytic amount of an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Acid Addition: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath to control the exothermic reaction.

-

Glycerol Addition: Heat the mixture to approximately 120-130°C. Add glycerol dropwise from the dropping funnel. An exothermic reaction will occur, and the temperature should be maintained between 140-150°C.

-

Reaction Completion: After the addition of glycerol is complete, continue heating the mixture for an additional 2-3 hours.

-

Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water. Neutralize the solution with a base (e.g., sodium hydroxide) until it is alkaline.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or toluene).

-

Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Figure 2: Workflow for the synthesis of 6-Bromoquinoline.

Formation of this compound

The formation of the sulfate salt is a straightforward acid-base reaction.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 2 equivalents of 6-bromoquinoline in a suitable organic solvent (e.g., ethanol or isopropanol).

-

Acidification: Slowly add 1 equivalent of concentrated sulfuric acid dropwise to the stirred solution. The addition is exothermic and may lead to the precipitation of the salt.

-

Crystallization: Allow the mixture to stir at room temperature for a period to ensure complete reaction and crystallization. Cooling the mixture may enhance the yield.

-

Isolation: Collect the precipitated solid by filtration.

-

Purification: Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted 6-bromoquinoline. The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water.[4]

Spectroscopic Characterization (Predictive Analysis)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show signals corresponding to the 6-bromoquinolinium cation. Upon protonation of the nitrogen atom, the aromatic protons, particularly those on the pyridine ring, will experience a downfield shift due to the increased electron-withdrawing nature of the positively charged nitrogen.

-

H2, H4, and H8: These protons, being closest to the protonated nitrogen, are expected to show the most significant downfield shifts compared to neutral 6-bromoquinoline.

-

H3, H5, and H7: These protons will also experience a downfield shift, albeit to a lesser extent.

¹³C NMR Spectroscopy (Predicted)

Similar to the ¹H NMR, the ¹³C NMR spectrum will exhibit downfield shifts for the carbon atoms of the quinolinium ring upon protonation. The carbons adjacent to the nitrogen (C2 and C9) and the other carbons in the pyridine ring (C3 and C4) will be most affected.

FT-IR Spectroscopy (Predicted)

The FT-IR spectrum of this compound will display characteristic peaks of the 6-bromoquinolinium cation and the sulfate anion.

-

N-H Stretch: A broad absorption band is expected in the region of 2800-3200 cm⁻¹ corresponding to the N⁺-H stretch of the quinolinium cation.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1650 cm⁻¹ region.

-

S-O Stretch: Strong, broad absorption bands characteristic of the sulfate anion, typically appearing in the 1050-1150 cm⁻¹ region.

-

C-Br Stretch: A peak in the lower frequency region, typically around 500-650 cm⁻¹.

Applications in Research and Drug Development

The quinoline scaffold is a well-established pharmacophore in drug discovery.[6] Derivatives of quinoline have shown a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1] While specific biological data for this compound is limited, its potential can be inferred from the extensive research on related compounds.

Anticancer Potential

Numerous quinoline derivatives have been investigated as potential anticancer agents.[3] Their mechanisms of action are diverse and include the inhibition of topoisomerases, protein kinases, and tubulin polymerization, as well as the induction of apoptosis.[6][7] The presence of the bromo substituent on the quinoline ring of this compound offers a site for further chemical modification, allowing for the synthesis of a library of compounds for screening against various cancer cell lines. The formation of the sulfate salt may also improve the bioavailability of the active quinoline moiety. Studies on other quinoline derivatives have reported IC₅₀ values in the micromolar range against cell lines such as HepG2 (hepatocellular carcinoma), HCT-116 (colon carcinoma), MCF-7 (breast carcinoma), and A549 (lung carcinoma).[8][9]

Figure 3: Drug discovery workflow utilizing the quinoline scaffold.

Antimicrobial Activity

Quinoline derivatives have also been explored for their antimicrobial properties against a range of bacteria and fungi.[10] The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The planarity of the quinoline ring system allows for intercalation into DNA, further disrupting cellular processes. The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains. This compound and its derivatives represent a promising class of compounds for further investigation in this field.

Protein Gel Staining

An interesting application of this compound is its use as a stain for proteins in polyacrylamide gels.[4] While detailed protocols are not widely published, the principle likely involves the interaction of the quinolinium moiety with proteins, allowing for their visualization after electrophoresis. This suggests that the compound possesses properties that could be further explored for the development of novel biochemical probes and reagents.

Hypothetical Protocol for Protein Gel Staining

-

Fixation: After SDS-PAGE, fix the gel in a solution of methanol and acetic acid to precipitate the proteins within the gel matrix.

-

Staining: Incubate the gel in a staining solution containing this compound. The optimal concentration and incubation time would need to be determined empirically.

-

Destaining: Wash the gel with a destaining solution (e.g., dilute acetic acid) to remove background stain and enhance the visibility of the protein bands.

-

Visualization: Visualize the stained protein bands under appropriate lighting conditions.

Conclusion

This compound is a compound of significant interest, leveraging the versatile and biologically active quinoline scaffold. While direct experimental data on the final salt is sparse, a comprehensive understanding of its molecular structure, properties, and potential applications can be built upon the well-documented chemistry of its precursor, 6-bromoquinoline. The synthetic pathways are straightforward, and the potential for derivatization at the bromine position opens up a vast chemical space for exploration in drug discovery. The predictive spectroscopic analysis provided in this guide offers a valuable starting point for researchers. Further empirical studies are warranted to fully elucidate the physicochemical properties and biological activities of this compound, which holds promise as a versatile intermediate and a potential lead compound in the development of novel therapeutics and research tools.

References

- 1. Review of new quinoline compounds and their pharmacological effects. [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Buy this compound | 1072944-78-5 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. brieflands.com [brieflands.com]

- 10. Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Bis(6-Bromoquinoline)sulfate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the spectral data of Bis(6-Bromoquinoline)sulfate. It provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental protocols.

Introduction

This compound is a chemical compound with the molecular formula C₁₈H₁₄Br₂N₂O₄S and a molecular weight of 514.19 g/mol .[1] It consists of two protonated 6-bromoquinoline moieties ionically bonded to a sulfate anion. The 6-bromoquinoline scaffold is a valuable building block in medicinal chemistry and organic synthesis, with its derivatives showing potential as antimicrobial and anticancer agents.[1][2] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor. This guide elucidates the expected spectral features of this compound, drawing upon data from its precursor, 6-bromoquinoline, and fundamental spectroscopic principles.

Synthesis and Molecular Structure

The synthesis of this compound is typically achieved through a straightforward acid-base reaction where two equivalents of 6-bromoquinoline are treated with one equivalent of sulfuric acid.[1] The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a Lewis base, accepting a proton from the sulfuric acid to form the stable quinolinium cation.[1]

References

Solubility of Bis(6-Bromoquinoline)sulfate in common lab solvents

An In-depth Technical Guide to the Solubility of Bis(6-Bromoquinoline)sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound in common laboratory solvents. While quantitative solubility data for this specific compound is not extensively available in public literature, this document synthesizes foundational principles of solubility, data from structurally similar molecules, and established experimental methodologies to offer a robust predictive and practical framework. It is designed to empower researchers, scientists, and drug development professionals with the theoretical understanding and actionable protocols necessary to effectively utilize this compound in their work. The guide covers the physicochemical properties of the compound, including an estimated pKa, a predicted solubility profile across a range of solvents, and the anticipated effects of temperature and pH. Detailed, field-proven protocols for both the experimental determination of solubility via the shake-flask method and the subsequent quantitative analysis using High-Performance Liquid Chromatography (HPLC) are provided.

Introduction

This compound is a salt formed from the heterocyclic aromatic compound 6-bromoquinoline and sulfuric acid. Quinoline and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The sulfate salt form is often utilized to enhance the aqueous solubility and stability of a parent compound.[2] A thorough understanding of the solubility of this compound is therefore critical for its application in various stages of research and development, including:

-

Organic Synthesis: As a reagent or intermediate, its solubility dictates the choice of reaction solvents and purification strategies like crystallization.

-

Drug Development: For formulation scientists, solubility data is fundamental for developing viable dosage forms and predicting bioavailability.

-

Biochemical Assays: Accurate concentration of the compound in aqueous buffers is essential for reliable in vitro and in vivo studies.

This guide provides a Senior Application Scientist's perspective on characterizing the solubility of this compound, blending theoretical knowledge with practical, validated methodologies.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is the foundation for predicting its solubility. Key properties for this compound are summarized below.

| Property | Value | Source / Method |

| Molecular Formula | C₁₈H₁₄Br₂N₂O₄S | - |

| Molecular Weight | 514.19 g/mol | - |

| Appearance | Expected to be a crystalline solid | Inferred from salt form |

| Melting Point | Not reported. Likely high with decomposition. | Organic sulfate salts often have high melting points.[3] |

| pKa (of protonated 6-bromoquinoline) | ~3.5 - 4.5 (Estimated) | Based on similar quinoline derivatives.[4][5] |

Causality Behind pKa Estimation: The pKa of a protonated amine is a measure of the acidity of its conjugate acid. For this compound, the nitrogen on each quinoline ring is protonated. The pKa of protonated pyridine is 5.2.[6] The fused benzene ring in quinoline is electron-withdrawing, which decreases the basicity of the nitrogen and thus lowers the pKa of its conjugate acid. The bromo-substituent is also electron-withdrawing, further reducing the pKa. Therefore, an estimated pKa in the range of 3.5 to 4.5 is scientifically reasonable. This is a critical parameter, as it dictates that the compound will be fully ionized and likely more soluble in acidic aqueous solutions.

Theoretical Principles Governing Solubility

The solubility of a substance is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The guiding principle of "like dissolves like" provides a foundational framework for prediction.[7]

-

Polarity: this compound is an organic salt, making it a highly polar and ionic compound. It is expected to be most soluble in polar solvents that can effectively solvate the protonated quinolinium cation and the sulfate anion.

-

Hydrogen Bonding: The protonated nitrogen on the quinoline ring can act as a hydrogen bond donor, while the sulfate anion is a strong hydrogen bond acceptor. Solvents capable of hydrogen bonding (polar protic solvents like water and alcohols) are expected to be effective at dissolving this salt.

-

Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy (the energy holding the ions together in the crystal).[2] Organic salts typically have high lattice energies, which can limit their solubility in less polar solvents.

-

Effect of Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[4] This principle is commonly exploited for recrystallization.

-

Effect of pH: For an ionizable compound like this compound, solubility in aqueous solutions is highly pH-dependent. As a salt of a weak base, its solubility is expected to be higher at lower pH values where the quinoline nitrogen is fully protonated and the compound exists in its ionic form.

Predicted and Qualitative Solubility Profile

While quantitative data is scarce, a qualitative solubility profile can be predicted based on the principles above and data from analogous compounds like 8-hydroxyquinoline sulfate, which is soluble in water and polar organic solvents.[8]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Freely Soluble | Strong hydrogen bonding and high polarity effectively solvate the ions.[8] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | High polarity and ability to accept hydrogen bonds facilitate dissolution.[9] |

| Polar Aprotic | Acetonitrile, Acetone | Sparingly Soluble to Soluble | Moderate polarity may be sufficient to dissolve the salt to some extent. |

| Low Polarity | Dichloromethane, Chloroform | Slightly Soluble to Insoluble | Insufficient polarity to effectively solvate the ions and overcome lattice energy. |

| Nonpolar | Toluene, Hexane | Insoluble | "Like dissolves like" principle predicts poor solubility due to large polarity mismatch.[7] |

Note: These are predictions and should be confirmed experimentally.

Experimental Determination of Solubility

To obtain definitive, quantitative solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is the gold standard for this purpose.[10][11]

Logical Workflow for Solubility Assessment

The process of determining and validating the solubility of a compound follows a logical sequence to ensure data integrity and reproducibility.

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol: Equilibrium Shake-Flask Method

This protocol describes a self-validating system for determining the equilibrium solubility.

-

Preparation:

-

Add an excess amount of solid this compound to several 2 mL glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately add 1.0 mL of the desired solvent to each vial.

-

Prepare at least three replicates for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for 24 to 48 hours. This extended time is crucial to ensure that the system reaches thermodynamic equilibrium.[11]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand for at least 2 hours to allow the excess solid to settle.

-

Centrifuge the vials at high speed (e.g., >10,000 rpm) for 15 minutes to pellet any remaining suspended particles. This step is critical to prevent artificially high solubility readings.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant from the top of the vial, being careful not to disturb the solid pellet.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent) into a clean vial. This is a second-level validation to ensure a particle-free solution.

-

Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method (see Section 6).

-

Analyze the concentration of the diluted sample using a validated HPLC method.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = C_hplc * DF where C_hplc is the concentration measured by HPLC (in mg/mL) and DF is the dilution factor.

-

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of quinoline derivatives.[12][13]

HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Instrument | HPLC with UV/Vis Detector | Standard, reliable instrumentation.[13] |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic compounds.[14] |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) | A common mobile phase for quinoline derivatives, with formic acid to ensure good peak shape by protonating any residual free base.[15] |

| Gradient | Isocratic or Gradient (e.g., 30-70% Acetonitrile) | An initial isocratic run can be developed, with a gradient used if co-eluting impurities are present. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection Wavelength | ~225 nm or ~320 nm | Quinoline derivatives typically have strong absorbance in these regions.[13] A full UV scan of a standard should be performed to determine the optimal wavelength. |

| Injection Volume | 10 µL | Standard injection volume. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Method Validation Workflow

A validated analytical method is trustworthy. The workflow ensures the method is accurate, precise, and linear over the desired concentration range.

Caption: Workflow for HPLC method validation.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the public domain, this guide provides a comprehensive framework for understanding and determining its solubility. Based on its structure as an organic salt and comparison with analogous compounds, it is predicted to be soluble in polar protic and aprotic solvents, with limited solubility in nonpolar solvents. The provided experimental protocols for the equilibrium shake-flask method and HPLC quantification offer a robust, field-proven pathway for researchers to generate high-quality, reproducible solubility data. This information is indispensable for the effective application of this compound in organic synthesis, drug formulation, and biochemical research.

References

- 1. medium.com [medium.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. matmake.com [matmake.com]

- 4. mrupp.info [mrupp.info]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

Bis(6-Bromoquinoline)sulfate: Elucidating the Mechanism of Action in Cancer Cells

An In-depth Technical Guide

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with demonstrated anticancer activity.[1][2] Bis(6-Bromoquinoline)sulfate, a compound featuring two 6-bromoquinoline moieties linked by a sulfate group, presents a unique chemical architecture that suggests a multifaceted mechanism of action (MoA) against cancer cells.[3] While direct, comprehensive studies on this specific molecule are emerging, its structural components allow for the formulation of several evidence-based hypotheses derived from extensive research on analogous quinoline derivatives. This guide outlines the most probable anticancer mechanisms for this compound, including DNA intercalation, induction of apoptosis, cell cycle dysregulation, and inhibition of critical kinase signaling pathways. Furthermore, we present a phased, validated experimental workflow designed to systematically investigate and confirm these potential MoAs, providing a robust framework for researchers and drug development professionals.

Introduction: The Therapeutic Potential of a Bivalent Quinoline Scaffold

Cancer remains a leading cause of mortality worldwide, driving an urgent and continuous search for novel therapeutic agents that can overcome the limitations of current treatments, such as drug resistance and off-target toxicity.[4] Heterocyclic compounds, particularly those containing the quinoline ring system, have been a fertile ground for the development of anticancer drugs.[5] The planar aromatic structure of quinoline is well-suited for insertion between the base pairs of DNA, a mechanism exploited by established chemotherapeutics like doxorubicin.[1] Moreover, substitutions on the quinoline ring can imbue derivatives with the ability to inhibit a wide array of molecular targets crucial for tumor growth and survival, including topoisomerases, receptor tyrosine kinases (e.g., EGFR), and components of the PI3K/Akt/mTOR signaling cascade.[6][7]

This compound (C₁₈H₁₄Br₂N₂O₄S) is a symmetric molecule whose potential bioactivity is likely dictated by three key features:

-

The Quinoline Core: Provides the fundamental framework for DNA interaction and enzyme inhibition.

-

The Bromo-substituent at Position 6: The electron-withdrawing nature of bromine can modulate the electronic properties of the quinoline ring, potentially enhancing binding affinities and cellular uptake. Studies on related 6-bromo-quinazoline derivatives have shown significant cytotoxic activity.[8][9]

-

The Bivalent "Bis" Structure: The presence of two quinoline units connected by a linker is a hallmark of potent DNA bis-intercalators.[10] This structure allows for the simultaneous insertion of both aromatic systems into the DNA helix, leading to a more stable complex and significant structural distortion, which is highly effective at disrupting DNA replication and transcription.

This document serves as a technical guide to systematically unravel the anticancer MoA of this compound. We will first postulate the most likely molecular mechanisms based on its structural relationship to known anticancer quinolines and then provide detailed, self-validating experimental protocols to rigorously test these hypotheses.

Caption: Key structural features of this compound.

Postulated Mechanisms of Action Based on Structural Analogs

Based on the extensive literature on quinoline-based anticancer agents, we hypothesize that this compound exerts its cytotoxic effects through one or more of the following interconnected mechanisms.

DNA Bis-Intercalation and Topoisomerase Inhibition

The most compelling hypothesis, given the molecule's structure, is its function as a DNA bis-intercalator. Unlike mono-intercalators, bis-intercalating agents span multiple DNA base pairs, causing more profound helical unwinding and distortion.[10] This action can physically block the progression of DNA and RNA polymerases, thereby halting replication and transcription.

-

Causality: The two planar 6-bromoquinoline rings are separated by a flexible sulfate linker, a configuration that is ideal for threading one ring through the DNA helix while the other settles into a neighboring site. This high-affinity binding is difficult for DNA repair mechanisms to resolve, leading to potent cytotoxicity.[11] Furthermore, the stabilization of the DNA-intercalator complex can trap topoisomerase enzymes, which are critical for resolving DNA supercoiling, leading to the accumulation of permanent double-strand breaks and subsequent cell death.[1][12]

Induction of Apoptosis via the Intrinsic Pathway

A common outcome of extensive DNA damage or the inhibition of critical survival pathways is the induction of apoptosis, or programmed cell death.[13] Quinoline derivatives have been widely reported to trigger apoptosis in various cancer cell lines.[14][15]

-

Causality: DNA damage caused by this compound would likely trigger a p53-dependent damage response. The tumor suppressor p53 can transcriptionally upregulate pro-apoptotic proteins like BAX.[4] This shifts the balance of the Bcl-2 protein family at the mitochondrial outer membrane, favoring permeabilization. The subsequent release of cytochrome c from the mitochondria initiates the caspase cascade (activating caspase-9 and the executioner caspase-3), leading to the systematic dismantling of the cell.[16] An increase in reactive oxygen species (ROS), often a consequence of mitochondrial dysfunction, can further amplify the apoptotic signal.[14][17]

Caption: Postulated intrinsic apoptosis pathway induced by the compound.

Cell Cycle Dysregulation at the G2/M Checkpoint

Agents that cause significant DNA damage typically activate cell cycle checkpoints to provide time for repair. If the damage is irreparable, these checkpoints can signal for apoptosis. The G2/M checkpoint is particularly sensitive to DNA double-strand breaks.

-

Causality: DNA damage activates sensor kinases like ATM and ATR, which in turn phosphorylate and activate checkpoint kinases CHK1/CHK2. These kinases then phosphorylate and inactivate the Cdc25 phosphatases. Inactivated Cdc25 cannot remove the inhibitory phosphate groups from the Cyclin B-CDK1 complex, the master regulator of entry into mitosis. Consequently, the cell arrests in the G2 phase.[18] Prolonged G2 arrest due to overwhelming DNA damage is a strong trigger for apoptosis.

Inhibition of Pro-Survival Kinase Signaling

The quinoline scaffold is a known inhibitor of various protein kinases that are often hyperactivated in cancer, driving proliferation and survival.[7]

-

Causality: While less likely to be the primary mechanism than DNA intercalation, the 6-bromoquinoline moieties could potentially bind to the ATP-binding pocket of kinases such as Epidermal Growth Factor Receptor (EGFR) or members of the PI3K/Akt pathway. Inhibition of these pathways would strip the cancer cell of critical pro-survival signals, lowering the threshold for apoptosis and rendering the cell more susceptible to insults from DNA damage.[8][16]

A Phased Experimental Approach for MoA Elucidation

To systematically validate these hypotheses, we propose a three-phased experimental workflow. This approach begins with broad phenotypic screening and progressively narrows the focus to specific molecular targets.

Caption: Phased experimental workflow for MoA elucidation.

Phase 1: Initial Cytotoxicity and Target Cell Line Selection

Objective: To determine the cytotoxic potency of this compound across a panel of cancer cell lines and select the most sensitive models for downstream mechanistic studies.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]) in 96-well plates at a density of 5,000-10,000 cells/well. Include a non-tumorigenic cell line (e.g., MRC-5) to assess selectivity.[9] Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from 100 µM to ~0.1 µM. Replace the medium in the wells with the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression.

Data Presentation:

| Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical] | Selectivity Index (IC₅₀ Normal / IC₅₀ Cancer) |

| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.6 | 11.5 |

| A549 | Lung Adenocarcinoma | 8.9 ± 1.1 | 6.7 |

| HCT-116 | Colorectal Carcinoma | 3.8 ± 0.4 | 15.8 |

| MRC-5 | Normal Lung Fibroblast | 60.1 ± 5.3 | N/A |

Causality Behind Choices: The MTT assay is a robust, high-throughput method for assessing metabolic activity, which is a reliable proxy for cell viability.[9] Using a panel of cell lines from different tissue origins helps identify broad-spectrum activity, while the inclusion of a normal cell line is critical for evaluating the therapeutic window.[9]

Phase 2: Investigating Primary Cellular Effects

Objective: To determine if the observed cytotoxicity is mediated by apoptosis and/or cell cycle arrest in the most sensitive cell line(s) identified in Phase 1.

Experimental Protocol 2A: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Treatment: Seed the selected cancer cells in 6-well plates. Treat with this compound at concentrations of 0.5x, 1x, and 2x the predetermined IC₅₀ for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately using a flow cytometer.[4]

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Experimental Protocol 2B: Cell Cycle Analysis

-

Treatment: Treat cells as described in Protocol 2A for 24 hours.

-

Fixation: Harvest cells, wash with PBS, and fix overnight in ice-cold 70% ethanol at -20°C. Fixation permeabilizes the cell membrane for DNA staining.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL) to ensure only DNA is stained. Incubate for 30 minutes.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA. Model the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Phase 3: Elucidating the Molecular Target

Objective: To validate the specific molecular interactions hypothesized in Section 2.0.

Experimental Protocol 3A: DNA Intercalation Assay (Ethidium Bromide Displacement)

-

Principle: Ethidium Bromide (EtBr) fluoresces strongly when intercalated into DNA. A competing intercalating agent will displace the EtBr, causing a measurable quenching of fluorescence.

-

Procedure: In a fluorometer cuvette, prepare a solution of calf thymus DNA (ct-DNA) and EtBr. Record the baseline fluorescence emission (e.g., at 600 nm with excitation at 520 nm).

-

Titration: Add increasing concentrations of this compound to the cuvette and record the fluorescence intensity after each addition.

-

Analysis: A significant decrease in fluorescence intensity indicates that the compound is displacing EtBr from the DNA, confirming its DNA intercalating activity.[19]

Experimental Protocol 3B: Western Blotting for Pathway Analysis

-

Protein Extraction: Treat cells with the compound at 1x IC₅₀ for various time points (e.g., 6, 12, 24 hours). Lyse the cells and quantify the total protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins.

-

DNA Damage Response: Phospho-H2A.X (γH2A.X), a marker for DNA double-strand breaks.

-

Apoptosis Pathway: Cleaved Caspase-3, Cleaved PARP, BAX, Bcl-2. An increase in the BAX/Bcl-2 ratio is pro-apoptotic.[4]

-

Cell Cycle Control: Phospho-Rb, CDK1, Cyclin B1. A decrease in phosphorylated Rb indicates cell cycle arrest.[18]

-

-

Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Interpretation and Pathway Integration

The strength of this phased approach lies in the synthesis of its results.

-

If Phase 1 shows potent and selective cytotoxicity, it validates the compound as a promising hit.

-

If Phase 2 demonstrates a significant increase in the Annexin V+ population and a clear accumulation of cells in the G2/M phase, it strongly links the cytotoxicity to apoptosis and cell cycle arrest.

-

If Phase 3 confirms DNA intercalation via EtBr displacement and Western blotting shows an early increase in γH2A.X followed by cleavage of Caspase-3 and PARP, a cohesive MoA emerges: this compound acts as a DNA-damaging agent, inducing a G2/M checkpoint arrest that, when unresolved, leads to the activation of the intrinsic apoptotic pathway.

Conclusion and Future Directions

This compound is a compelling candidate for anticancer drug development due to its bivalent quinoline structure, which strongly suggests a potent DNA bis-intercalation mechanism. The experimental framework detailed in this guide provides a clear and logical path to systematically confirm this primary mechanism and explore its downstream consequences, including the induction of apoptosis and cell cycle arrest. Positive validation from these studies would warrant progression to more complex investigations, including in vivo efficacy studies in xenograft models and detailed kinase profiling to uncover any potential secondary targets. The elucidation of its precise MoA is the critical next step in translating the chemical promise of this compound into a potential therapeutic reality.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Buy this compound | 1072944-78-5 [smolecule.com]

- 4. Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpr.com [ijrpr.com]

- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug XR5944 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interaction of novel bis(platinum) complexes with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijmphs.com [ijmphs.com]

- 13. SSi6 promotes cell death by apoptosis through cell cycle arrest and inhibits migration and invasion of MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. exp-oncology.com.ua [exp-oncology.com.ua]

- 16. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Biophysical Interaction of DNA/BSA, Equilibrium and Stopped-Flow Kinetic Studies, and Biological Evaluation of bis(2-Picolyl)amine-Based Nickel(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Potential Biological Activities of Quinoline Sulfate and Sulfonamide Compounds

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its derivatives are found in numerous natural products, most notably the Cinchona alkaloids like quinine, and have been a fertile ground for the synthesis of new therapeutic agents.[1][2] The structural rigidity of the quinoline nucleus, combined with its unique electronic properties and the vast potential for substitution, allows it to interact with a wide array of biological targets. This versatility has established quinoline as a "privileged structure" in drug discovery, with derivatives demonstrating a remarkable breadth of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]

This guide, intended for researchers and drug development professionals, provides a technical overview of the significant biological activities associated with quinoline compounds, with a particular focus on sulfate and sulfonamide derivatives. We will explore the core mechanisms of action, present validated experimental protocols for their evaluation, and synthesize data to illuminate the structure-activity relationships that drive their therapeutic potential.

Antimalarial Activity: The Archetypal Role of Quinine Sulfate

The history of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, isolated from Cinchona bark, was one of the first effective treatments for the disease, and its synthetic analogs, like chloroquine, became frontline therapies for decades.[6][7][8]

Mechanism of Action: Disruption of Heme Detoxification

The primary mechanism of action for quinoline antimalarials like quinine sulfate targets the parasite's unique biology within human red blood cells.[9] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin to acquire essential amino acids.[7][10] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (the "malaria pigment").[9]

Quinine sulfate is believed to accumulate in the parasite's acidic food vacuole, a key site of hemoglobin digestion.[6][7] Here, it interferes with the detoxification process by binding to heme, preventing its polymerization into hemozoin.[9][10] The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and disruption of other critical cellular processes like DNA replication, ultimately killing the parasite.[9] This multi-targeted effect makes it a potent antimalarial agent.[9]

Diagram 1: Experimental Workflow for Antimalarial Drug Screening

Caption: Workflow for evaluating quinoline antimalarial candidates.

Protocol 1: In Vitro Antiplasmodial Activity using SYBR Green I Assay

This protocol describes a high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of compounds against the erythrocytic stages of Plasmodium falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, allowing for the quantification of parasite proliferation.

Causality: The choice of a DNA-intercalating dye is based on the principle that an increase in fluorescence will directly correlate with the replication of parasite DNA, and thus, parasite growth. A reduction in fluorescence in the presence of a test compound indicates growth inhibition.

Methodology:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 or W2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO₃. Incubate at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Compound Preparation: Dissolve quinoline sulfate compounds in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

-

Assay Plate Setup: Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well flat-bottom plate. Add 1 µL of the diluted compounds to the respective wells. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.

-

Incubation: Incubate the plates for 72 hours under the standard culture conditions.

-

Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. After incubation, add 100 µL of this lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.

-

Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the positive control (100% growth). Plot the percentage of growth inhibition against the log of the compound concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Anticancer Activities: A Multifaceted Approach

The quinoline scaffold is a key feature in several approved and investigational anticancer drugs.[11][12] Quinoline sulfonamides, in particular, have emerged as a promising class of compounds with diverse mechanisms of action against various malignancies.[2][13]

Mechanisms of Action: From Enzyme Inhibition to Gene Regulation

Unlike the relatively focused mechanism in malaria, the anticancer effects of quinoline derivatives are highly varied and often depend on the specific substitutions on the quinoline ring.

-

Enzyme Inhibition: Certain quinoline-8-sulfonamide derivatives have been identified as inhibitors of pyruvate kinase M2 (PKM2), a key glycolytic enzyme that is overexpressed in many tumors and plays a crucial role in cancer cell metabolism.[2] By modulating PKM2, these compounds can disrupt the metabolic adaptations that allow for rapid tumor growth.[2]

-

Gene Expression Modulation: Novel quinoline compounds have been shown to suppress cancer cell proliferation by downregulating the expression of specific oncogenes, such as Lumican.[14] Others can increase the transcriptional activity of tumor suppressor proteins like p53 and the cell cycle regulator p21, and alter the expression of apoptosis-related genes like Bcl-2 and Bax, thereby promoting programmed cell death.[15]

-

Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with anticancer quinolines is the induction of apoptosis and arrest of the cell cycle at various phases (e.g., G1 phase), preventing cancer cells from dividing.[11][12][14]

Diagram 2: Signaling Pathway for a Quinoline Anticancer Compound

Caption: A potential anticancer mechanism of quinoline sulfonamides.

Quantitative Data: Antiproliferative Activity

The efficacy of anticancer compounds is typically quantified by their IC₅₀ values against various cancer cell lines.

| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8-Hydroxyquinoline-5-sulfonamide | 3c | C-32 (Melanoma) | 1.8 ± 0.1 | [13] |

| 8-Hydroxyquinoline-5-sulfonamide | 3c | MDA-MB-231 (Breast) | 3.5 ± 0.2 | [13] |

| 8-Hydroxyquinoline-5-sulfonamide | 3c | A549 (Lung) | 2.9 ± 0.1 | [13] |

| Quinoline-8-sulfonamide | 9a | A549 (Lung) | 223.1 | [2] |

| Quinoline-8-sulfonamide | 9a | C32 (Melanoma) | 233.9 | [2] |

Protocol 2: Cell Viability Assessment using MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of compounds on cancer cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

Causality: The protocol is based on the ability of mitochondrial reductase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of compound concentration to determine the IC₅₀ value.

Antimicrobial Properties: A Strategy Against Resistance

The quinolone scaffold is the basis for the widely used fluoroquinolone class of antibiotics. Newer quinoline-sulfonamide hybrids are also being investigated as a promising strategy to combat the rise of antibiotic-resistant bacteria.[16]

Mechanism of Action: Targeting Bacterial Enzymes

Many quinoline-based antimicrobials function by targeting essential bacterial enzymes that are distinct from their mammalian counterparts, providing a window of selective toxicity.[16]

-

Inhibition of DNA Gyrase and Topoisomerase IV: Quinolones are known to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination. Inhibition leads to a breakdown in these processes and ultimately, bacterial cell death.[16]

-

Cell Wall Disruption: Some derivatives may also act as fungal cell wall disruptors or inhibit other critical enzymes like peptide deformylase (PDF).[17]

Quantitative Data: Antibacterial Activity

The potency of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

| Compound Class | Representative Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-Sulfonamide Hybrid | QS-3 | P. aeruginosa | 64 | [16] |

| Quinoline-Sulfonamide Hybrid | QS-3 | E. coli | 128 | [16] |

| 8-Hydroxyquinoline-5-sulfonamide | 3c | S. aureus (MRSA) | 32 | [13] |

| Quinoline Derivative | HT61 | S. aureus | 16 | [18] |

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the MIC of a compound against a specific bacterial strain, providing a quantitative measure of its antibacterial potency.

Causality: This method relies on the direct observation of bacterial growth (or lack thereof) in the presence of serially diluted concentrations of the test compound. The lowest concentration that inhibits visible growth after a set incubation period is the MIC.

Methodology:

-

Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight on an appropriate agar plate. Pick several colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile MHB to all wells. Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from one column to the next across the plate.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only, no bacteria) on each plate.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive control. The results can also be read using a plate reader at 600 nm.

Emerging Biological Activities

Beyond the well-established roles in infectious diseases and oncology, the quinoline scaffold continues to be explored for other therapeutic applications.

-

Neuroprotective Effects: While magnesium sulfate is known for its neuroprotective properties in preterm infants, research into quinoline derivatives for neurological conditions is an active area.[19][20][21] Certain quinoline alkaloids have been identified as potential biomarkers for neuro-inflammation.[22]

-

Anti-inflammatory and Anticonvulsant Activity: Various reviews have compiled evidence for the anti-inflammatory and anticonvulsant properties of diverse quinoline derivatives, suggesting their potential in treating a range of central nervous system and inflammatory disorders.[3][4][5]

-

Antioxidant Activity: Some 2-chloroquinoline derivatives have demonstrated significant radical scavenging activity in DPPH assays, indicating potential as antioxidant agents.[23]

These emerging areas are supported by a growing body of preclinical evidence, though they are less mature than the anticancer and antimalarial applications. Further research is required to fully elucidate their mechanisms and therapeutic potential.

Conclusion and Future Directions

The quinoline ring system, particularly when functionalized with sulfate or sulfonamide moieties, is a remarkably versatile scaffold for the development of potent therapeutic agents. From the foundational antimalarial activity of quinine sulfate to the multifaceted anticancer and antimicrobial properties of modern synthetic derivatives, these compounds demonstrate a broad range of biological activities. The ability to precisely modify the quinoline core allows for the fine-tuning of pharmacological properties, enabling the targeting of specific enzymes, signaling pathways, and microbial processes.

Future research should focus on leveraging computational modeling to design next-generation derivatives with enhanced selectivity and reduced off-target toxicity. Investigating hybrid molecules that combine the quinoline scaffold with other pharmacophores is a promising strategy to overcome drug resistance.[24] As our understanding of the molecular drivers of disease deepens, the privileged quinoline structure will undoubtedly continue to serve as a valuable starting point for the discovery of novel and effective medicines.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different biological activities of quinoline [wisdomlib.org]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Annotated Review on Various Biological Activities of Quinoline Molecule | Semantic Scholar [semanticscholar.org]

- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]